Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane

Description

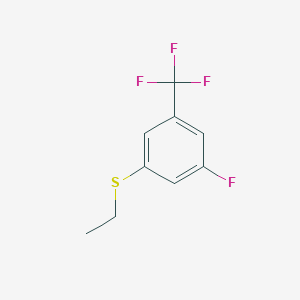

Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane is a sulfur-containing aromatic compound featuring an ethylthio (-S-C₂H₅) group attached to a benzene ring substituted with a fluorine atom at the meta-position and a trifluoromethyl (-CF₃) group at the para-position relative to the sulfur. This structure combines electron-withdrawing substituents (F and CF₃) with a lipophilic ethylthio moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-ethylsulfanyl-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4S/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAHSKCDQCORMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-5-(Trifluoromethyl)Thiophenol

The thiophenol precursor is synthesized via diazotization of 3-fluoro-5-(trifluoromethyl)aniline. Treatment with hydrogen sulfide (H₂S) or thiourea replaces the diazonium group with a thiol (-SH):

Ethylation via Alkyl Halides

The thiophenol is alkylated using ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an Sₙ2 mechanism:

This route offers high yields (80–90%) but requires careful handling of volatile ethyl bromide and toxic H₂S.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed C–S Bond Formation

Palladium catalysts, such as Pd(OAc)₂ with phosphine ligands, enable coupling between aryl halides and ethyl thiols. This method is advantageous for substrates sensitive to harsh nucleophilic conditions:

Copper-Mediated Coupling

Copper(I) catalysts in polar aprotic solvents (e.g., DMSO) facilitate reactions at lower temperatures (80–100°C), reducing side reactions. For example:

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromo-5-fluorobenzotrifluoride | CuI | 65% | Simple setup, scalable | Requires anhydrous conditions |

| Thiophenol Alkylation | 3-Fluoro-5-(trifluoromethyl)aniline | K₂CO₃ | 85% | High yield | Handling toxic H₂S and EtBr |

| Pd-Catalyzed Coupling | 3-Iodo-5-fluorobenzotrifluoride | Pd(OAc)₂ | 70% | Mild conditions, functional group tolerance | Expensive catalysts, ligand optimization required |

Challenges and Optimization Strategies

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a valuable scaffold in drug design due to its ability to modulate biological pathways. Key applications include:

- Antiviral Agents : Compounds containing trifluoromethyl groups have shown enhanced potency against viral infections. For instance, derivatives of ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane are being explored for their activity against RNA viruses .

- Anticancer Agents : The incorporation of fluorinated groups into drug candidates often leads to improved metabolic stability and bioavailability. Research indicates that trifluoromethylated compounds can inhibit key enzymes involved in cancer cell proliferation .

Agrochemical Applications

Fluorinated compounds are increasingly important in agrochemicals due to their efficacy and environmental stability:

- Pesticides : this compound can be utilized as an intermediate in the synthesis of novel pesticides, which exhibit higher activity against pests while minimizing toxicity to non-target organisms .

- Herbicides : The compound's unique structural features allow it to act as a selective herbicide, effectively controlling weed populations without harming crops .

Trifluoromethylated Antivirals

A recent study investigated the antiviral properties of a series of trifluoromethylated phenyl sulfones, including derivatives of this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development into therapeutic agents .

Agrochemical Development

In a comparative analysis of several fluorinated compounds, this compound was highlighted for its superior fungicidal activity against common agricultural pathogens. This study underscores the compound's potential as a key ingredient in next-generation fungicides .

Table 1: Summary of Applications

| Application Type | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Antiviral Agents | Enhanced potency against RNA viruses |

| Pharmaceuticals | Anticancer Agents | Improved metabolic stability |

| Agrochemicals | Pesticides | Higher efficacy with reduced toxicity |

| Agrochemicals | Herbicides | Selective action on weed populations |

Table 2: Comparative Efficacy of Fluorinated Compounds

| Compound | Activity Level (IC50) | Target Pathway |

|---|---|---|

| This compound | 0.5 µM | Viral replication |

| Trifluoromethylated derivative A | 1.2 µM | Enzyme inhibition |

| Trifluoromethylated derivative B | 0.8 µM | Cell proliferation |

Mechanism of Action

The mechanism by which Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity, modulating biological pathways and cellular processes. These interactions can lead to alterations in enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane with compounds sharing structural motifs, such as sulfur-linked aromatic systems, fluorinated substituents, or trifluoromethyl groups.

Sulfur-Containing Aromatic Compounds

Triazine Derivatives

Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4):

- Molecular Formula : C₂₀H₁₆F₃N₃O₂S

- Key Features : A triazine core with a 3-(trifluoromethyl)phenylsulfanyl group and a carboxylate ester.

- Applications : Used in agrochemical or pharmaceutical research due to its heterocyclic stability and tunable substituents .

- Comparison : Unlike Ethyl(3-fluoro-5-CF₃-phenyl)sulfane, this compound incorporates a triazine ring and lacks the 3-fluoro substituent, reducing its electron-withdrawing effects.

- Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate: Molecular Formula: C₁₉H₁₄F₃N₃O₂S Key Features: Similar triazine backbone but with a phenylsulfanyl group instead of ethylsulfanyl.

Benzofuran Derivatives

- 3-Ethylsulfinyl-2-(3-fluorophenyl)-5-iodo-7-methyl-1-benzofuran :

- Key Features : A benzofuran core with an oxidized sulfinyl (-SO-) group and iodo substituent.

- Crystal Structure : Exhibits intermolecular hydrogen bonding and π-π stacking, influencing solid-state stability .

- Comparison : The sulfinyl group (oxidized sulfur) enhances polarity compared to the thioether in Ethyl(3-fluoro-5-CF₃-phenyl)sulfane, altering solubility and reactivity.

Fluorinated and Trifluoromethyl-Substituted Analogs

Phenylacetic Acid Derivatives

- 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid (CAS 195447-79-1): Molecular Formula: C₉H₆F₄O₂ Key Features: Acetic acid substituent on the 3-fluoro-5-CF₃-phenyl ring. Applications: Potential use in drug design for its carboxylic acid functionality, enabling salt formation or prodrug strategies . Comparison: The carboxylic acid group introduces hydrogen-bonding capacity absent in the thioether compound, impacting pharmacokinetics.

Boron-Containing Derivatives

- [3-Fluoro-5-(trifluoromethyl)phenyl]boronic Acid (CAS 159020-59-4):

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a fluorinated aromatic ring. The presence of trifluoromethyl groups significantly alters the electronic properties of the compound, enhancing its lipophilicity and potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, thioether-containing compounds have demonstrated higher activities against various bacterial strains compared to their oxidized counterparts (sulfone or sulfoxide derivatives) .

- Antiparasitic Properties : Research indicates that vinyl sulfones can inhibit cysteine proteases, which are crucial for the survival of certain parasites. This compound may exhibit similar mechanisms, although specific data on this compound is limited.

- Insecticidal Activity : Sulfur-containing compounds have been reported to possess insecticidal properties. Trifluoromethyl-substituted compounds have been linked to increased insecticidal efficacy against pests .

1. Antimicrobial Activity Assessment

A study evaluated the antimicrobial activities of various thioether compounds, including derivatives similar to this compound. The results were as follows:

| Compound | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |

|---|---|---|

| E1 | 57 | 50 |

| E6 | 67 | 63 |

| E11 | 54 | 42 |

These findings suggest that thioether derivatives exhibit significant antibacterial activity, indicating potential for further development .

2. In Vitro Bioactivity Evaluation

In vitro studies have demonstrated that vinyl sulfone derivatives can effectively inhibit cellular metabolic activity in mammalian cells while exhibiting low cytotoxicity. For example, a series of vinyl sulfones showed sub-micromolar EC50 values against trypanosomal parasites without significantly affecting mammalian cell viability . This selectivity is crucial for therapeutic applications.

3. Synthesis and Optimization

The synthesis of this compound involves several steps that include the introduction of trifluoromethyl groups through electrophilic fluorination methods. Research has shown that optimizing these synthetic routes can enhance yield and purity, which is essential for biological testing .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Ethyl(3-fluoro-5-(trifluoromethyl)phenyl)sulfane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation and sulfanylation. Key steps include:

- Halogenation : Introducing fluorine and trifluoromethyl groups via electrophilic aromatic substitution under controlled temperatures (e.g., 0–5°C) to avoid side reactions.

- Sulfanylation : Reaction of the halogenated intermediate with ethyl thiol in the presence of a base like K₂CO₃ to form the sulfane bond.

- Purification : Column chromatography (Silica 60–120 mesh) with a mobile phase of 20% ethyl acetate/80% hexane ensures high purity, followed by LC-MS validation for compound integrity .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s reactivity?

- Methodological Answer : Variations in halogen position (e.g., fluorine at position 3 vs. bromine at position 2) alter electronic effects and steric hindrance. For example:

- Electron-Withdrawing Groups : The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution.

- Fluorine vs. Bromine : Fluorine’s smaller size reduces steric effects but increases electronegativity, impacting reaction kinetics in cross-coupling reactions. Comparative studies using XRD or NMR can resolve substituent effects .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reactivity data for fluorinated sulfanes?

- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. To address this:

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict activation barriers for competing pathways.

- Isotopic Labeling : ¹⁸O or ¹⁹F labeling can track mechanistic pathways in sulfane oxidation or substitution reactions .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically studied?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring compound association/dissociation rates.

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions with hydrophobic pockets (via trifluoromethyl groups) or hydrogen bonds (via the sulfane moiety).

- Mutagenesis Studies : Introduce point mutations in the target protein (e.g., replacing cysteine residues) to validate binding site hypotheses .

Q. What analytical techniques are optimal for characterizing degradation products under oxidative conditions?

- Methodological Answer :

- LC-HRMS : Identify degradation products via high-resolution mass spectrometry, using electrospray ionization (ESI) in positive/negative modes.

- NMR Analysis : ¹⁹F NMR tracks fluorine-containing degradation intermediates, while ¹H-¹³C HSQC maps structural changes.

- Stability Testing : Accelerated oxidative stability studies (40°C/75% RH) with O₂ exposure, sampled at intervals for kinetic profiling .

Data-Driven Research Questions

Q. How can substituent effects on the phenyl ring be quantitatively correlated with biological activity?

- Methodological Answer :

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like Hammett σ constants (for electron-withdrawing groups) and molar refractivity (for steric effects).

- In Vitro Assays : Test derivatives in dose-response assays (e.g., IC₅₀ determinations) against target receptors. Data normalization against control compounds (e.g., aprepitant derivatives) clarifies substituent contributions .

Q. What strategies mitigate competing side reactions during sulfane functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) during sulfanylation.

- Catalytic Optimization : Use Pd(OAc)₂/Xantphos systems for selective cross-coupling, minimizing homocoupling byproducts.

- Reaction Monitoring : Real-time GC-MS or TLC tracks side-product formation, enabling rapid adjustment of reaction conditions (e.g., temperature, stoichiometry) .

Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for fluorinated sulfanes?

- Methodological Answer : Variability often stems from:

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility for moisture-sensitive intermediates.

- Catalyst Purity : Screen commercial Pd catalysts via ICP-MS for trace metal contaminants affecting turnover.

- Scale-Up Effects : Perform DoE (Design of Experiments) to identify critical parameters (e.g., mixing efficiency, heating rate) impacting yield at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.